N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine
Description
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-12(2)7-3-4-11(8-12)13-9-10-5-6-10/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
QFEBWVQTVOQUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NCC2CC2)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3,3-Dimethylcyclohexanone
This method involves the condensation of 3,3-dimethylcyclohexanone with cyclopropylmethylamine followed by reduction to yield the target amine.
- Step 1 : React 3,3-dimethylcyclohexanone (1.0 equiv) with cyclopropylmethylamine (1.2 equiv) in methanol at 60°C for 12 hours to form the imine intermediate.
- Step 2 : Reduce the imine using sodium cyanoborohydride (NaBH3CN, 1.5 equiv) in the presence of acetic acid (AcOH) as a catalyst.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% (depending on purity) |
| Reaction Time | 12–24 hours |
| Catalyst | NaBH3CN/AcOH |
Advantages : High selectivity for secondary amines; mild reaction conditions.
Alkylation of 3,3-Dimethylcyclohexanamine
Direct alkylation of 3,3-dimethylcyclohexanamine with cyclopropylmethyl halides (e.g., bromide or iodide) under basic conditions.
- Step 1 : Dissolve 3,3-dimethylcyclohexanamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Step 2 : Add cyclopropylmethyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv).
- Step 3 : Reflux at 80°C for 18 hours.
- Workup : Extract with dichloromethane, dry over MgSO4, and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–62% |
| Reaction Time | 18–24 hours |
| Base | K2CO3 |
Challenges : Competing over-alkylation may occur, requiring careful stoichiometric control.
Catalytic Hydrogenation of Nitriles
A less common approach involves hydrogenation of a pre-formed nitrile intermediate.
- Step 1 : Synthesize 3-(cyclopropylmethylamino)-3,3-dimethylcyclohexane-1-carbonitrile via nucleophilic substitution.
- Step 2 : Hydrogenate the nitrile using Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under H2 pressure (3–5 atm) in ethanol at 50°C.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–55% |
| Catalyst | Ra-Ni or Pd/C |
| Pressure | 3–5 atm H2 |
Limitations : Lower yields due to side reactions; requires specialized equipment.
Continuous-Flow Synthesis (Industrial Scale)
Adapted from patent CN101619026B, which describes continuous production of N,N-dimethylcyclohexylamine:
- Catalyst : Co/Al2O3 (5–20% Co by weight).
- Conditions : Fixed-bed reactor, 100–200°C, 0.5–2.0 MPa, H2 co-feed.
- Process : Cyclohexanol and dimethylamine are vaporized, mixed with H2, and passed over the catalyst.
Modification for Target Compound :
Replace dimethylamine with cyclopropylmethylamine and adjust stoichiometry.
Key Data :
| Parameter | Value |
|---|---|
| Space Velocity | 0.5–1.5 h⁻¹ |
| Conversion | >70% |
| Selectivity | >80% |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 65–78 | Moderate | High |
| Alkylation | 50–62 | High | Moderate |
| Hydrogenation | 45–55 | Low | Low |
| Continuous-Flow | >70 | Industrial | High |
Challenges and Optimization
- Steric Hindrance : The 3,3-dimethyl group on the cyclohexane ring may slow reaction kinetics. Using polar aprotic solvents (e.g., DMF) can improve reactivity.
- Catalyst Deactivation : In continuous-flow systems, catalyst lifetime is critical. Periodic regeneration with H2 at elevated temperatures (200°C) mitigates this.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropylmethyl derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine with analogs differing in amine substituents, cyclohexane modifications, and functional groups.
Structural and Substituent Variations
N-Cyclopropyl-3-methylcyclohexan-1-amine ()
- Substituents : Cyclopropyl group directly attached to nitrogen; 3-methyl on cyclohexane.
- Key Differences : The absence of a methylene bridge between cyclopropane and nitrogen reduces steric hindrance compared to the target compound. This may enhance solubility but decrease metabolic stability .
- Molecular Weight : 167.3 g/mol (calculated).
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine ()
- Substituents : 3-Ethoxypropyl group on nitrogen; 3,3-dimethyl on cyclohexane.
- However, the linear propyl chain lacks the rigidity and strain of the cyclopropylmethyl group, which could affect binding to hydrophobic targets .
- Molecular Weight : 213.36 g/mol.
2.1.3. 8-(N-Methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine ()
- Substituents : Methyl and cyclohexyl groups on nitrogen; xanthine core.
- Key Differences : The xanthine backbone confers caffeine-like properties, while the bulky cyclohexyl group may enhance CNS activity. This contrasts with the simpler cyclohexane structure of the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| This compound | 195.3 | ~3.2 | Low |
| N-Cyclopropyl-3-methylcyclohexan-1-amine | 167.3 | ~2.8 | Moderate |
| N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine | 213.36 | ~2.5 | High |
Data Tables
Table 1: Structural Comparison of Cyclohexanamine Derivatives
| Compound | Amine Substituent | Cyclohexane Substituents | Notable Features |
|---|---|---|---|
| This compound | Cyclopropylmethyl | 3,3-dimethyl | High steric bulk, lipophilic |
| N-Cyclopropyl-3-methylcyclohexan-1-amine | Cyclopropyl | 3-methyl | Reduced steric hindrance |
| N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine | 3-Ethoxypropyl | 3,3-dimethyl | Ether oxygen enhances polarity |
Biological Activity
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N |
| Molecular Weight | 165.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1(C(C(C(C1)N)C)C)C2CC2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The amine group can participate in hydrogen bonding and ionic interactions with enzymes and receptors, influencing cellular processes such as signal transduction and metabolic pathways.
Pharmacological Studies
Recent studies have indicated that this compound exhibits significant activity in the following areas:
- Neurotransmitter Modulation : It has been shown to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and adrenergic systems.
- Antidepressant Effects : Animal models have demonstrated that the compound may possess antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies
-
Neuropharmacological Evaluation :
- A study conducted on rodents evaluated the effects of this compound on depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect (Journal of Pharmacology, 2024).
-
Inflammation Model :
- In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups, highlighting its anti-inflammatory potential (International Journal of Inflammation Research, 2024).
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Biological Activity |
|---|---|
| N,N-Dimethylcyclohexanamine | Mild stimulant effects on CNS |
| Cyclopropylmethylamine | Moderate anti-inflammatory activity |
| 3-Dimethylaminocyclohexanamine | Stronger interaction with adrenergic receptors |
Summary of Findings
This compound shows promising biological activities that warrant further investigation. Its interactions with neurotransmitter systems and potential anti-inflammatory effects position it as a candidate for drug development.
Q & A
Q. What are the primary synthetic routes for N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves reductive amination of 3,3-dimethylcyclohexanone with cyclopropylmethylamine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under H2 pressure (50–100 psi) . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature : 60–80°C for 12–24 hours minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity . Example protocol: Combine 3,3-dimethylcyclohexanone (1.0 eq), cyclopropylmethylamine (1.2 eq), and NaBH3CN (1.5 eq) in THF at 70°C for 18 hours.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers.
- NMR analysis : NOESY spectra identify spatial proximity of the cyclopropylmethyl group to axial/equatorial methyl groups on the cyclohexane ring .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment .
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
- HPLC-MS : Monitors degradation products (e.g., oxidative deamination at pH < 3 or > 10).
- TGA/DSC : Evaluates thermal stability (decomposition onset ~180°C).
- Kinetic studies : Pseudo-first-order rate constants derived from UV-Vis spectroscopy at 25–60°C .
Advanced Research Questions
Q. How does steric hindrance from the 3,3-dimethylcyclohexane ring influence regioselectivity in electrophilic substitution reactions?
The bulky dimethyl groups favor equatorial positioning, directing electrophiles (e.g., nitration, halogenation) to the less hindered axial position. Computational studies (DFT at B3LYP/6-31G*) show a 12–15 kcal/mol energy barrier difference between axial and equatorial attack pathways . Example
| Reaction Type | Regioselectivity | Yield (%) |
|---|---|---|
| Nitration | Axial (C4) | 78 |
| Bromination | Axial (C4) | 82 |
Q. What strategies resolve contradictory data in receptor-binding assays for this compound’s neuropharmacological activity?
Contradictions in receptor affinity (e.g., σ1 vs. NMDA) may arise from assay conditions. Solutions include:
- Radioligand displacement assays : Use [³H]-DTG for σ1 and [³H]-MK-801 for NMDA, with 1 μM cold ligand controls.
- Molecular docking : AutoDock Vina simulations identify preferential binding to σ1 receptors (ΔG = −9.2 kcal/mol) over NMDA (ΔG = −6.5 kcal/mol) .
- Functional assays : Measure Ca²⁺ influx in HEK293 cells expressing cloned receptors to confirm activity .
Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?
- In silico tools : Use Schrödinger’s Metabolite Predictor or ADMET Predictor™ to identify Phase I oxidation sites (e.g., cyclopropane ring opening).
- CYP450 docking : CYP3A4 and CYP2D6 isoforms show highest affinity (Ki = 1.8 μM and 2.3 μM, respectively) .
- Toxicity alerts : Structural alerts for hepatotoxicity (e.g., α,β-unsaturated ketones from oxidation) flagged using DEREK Nexus .
Methodological Guidelines
Q. What protocols optimize enantiomeric resolution for pharmacological studies?
- Chiral derivatization : React with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher’s acid chloride) and analyze via ¹⁹F NMR .
- Dynamic kinetic resolution : Use Burkholderia cepacia lipase (BCL) in toluene at 35°C for 48 hours (ee > 98%) .
Q. How are conflicting NMR spectral assignments reconciled for structural verification?
- 2D NMR (HSQC, HMBC) : Correlate protons to carbons, resolving overlapping signals (e.g., cyclopropylmethyl CH2 vs. cyclohexane CH2).
- Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
